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Compound of Interest

Compound Name: SPH3127

Cat. No.: B11930577

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and
safety profile of SPH3127, a novel, potent, and orally active direct renin inhibitor.

Chemical Structure and Physicochemical Properties

SPH3127 is a non-peptide small molecule with the IUPAC name methyl (3-(3-((R)-1-((R)-N-
cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-
yl)propyl)carbamate.[1] Its chemical and physical properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b11930577?utm_src=pdf-interest
https://www.benchchem.com/product/b11930577?utm_src=pdf-body
https://www.benchchem.com/product/b11930577?utm_src=pdf-body
https://en.wikipedia.org/wiki/SPH3127
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C22H32N604 [1]
Molecular Weight 444.536 g/mol [1]

methyl (3-(3-((R)-1-((R)-N-
cyclopropylmorpholine-2-

IUPAC Name carboxamido)ethyl)-6-methyl- [1]
1H-pyrazolo[3,4-b]pyridin-1-
yl)propyl)carbamate

CC1=NC2=C(C=C1)C(=NN2C
CCNC(=0)OC)--INVALID-

SMILES [1]
LINK--N(C3CC3)C(=0)
[C@H]4CNCCO4

CAS Number 1399849-02-5 [1]

Mechanism of Action: Targeting the Renin-
Angiotensin-Aldosterone System (RAAS)

SPH3127 is a direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the
Renin-Angiotensin-Aldosterone System (RAAS).[2] The RAAS is a critical hormonal cascade
that regulates blood pressure and fluid and electrolyte balance. By directly binding to the active
site of renin, SPH3127 prevents the conversion of angiotensinogen to angiotensin |, thereby
reducing the downstream production of the potent vasoconstrictor angiotensin Il and the
subsequent release of aldosterone. This leads to vasodilation, reduced sodium and water
retention, and a decrease in blood pressure.
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Diagram 1: SPH3127 Mechanism of Action in the RAAS Pathway.

Pharmacokinetics

The pharmacokinetic profile of SPH3127 has been evaluated in several preclinical species and

in humans. The compound is orally bioavailable and undergoes metabolism primarily through
CYP3AA4.

Table 1: Pharmacokinetic Parameters of SPH3127 in Preclinical Species and Humans
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Human
Parameter Rat Dog Monkey (Healthy Reference
Volunteers)

Oral

Bioavailability  11.5-24.5 - 3.3-113 - [3]
(%)

Tmax (h) 0.25-1.3 - - 0.33-1.0 [3]
Plasma

Protein 11.7-14.8 - 11.7-14.8 - [3]

Binding (%)

) CYP3A4- CYP3A4- CYP3A4-
Metabolism , - , , [3]
mediated mediated mediated

) Primarily
Excretion - - - [3]
fecal

Cmax
(ng/mL) at - - - 523.50
100 mg dose

AUCO-t
(h*ng/mL) at - - - 1109.33
100 mg dose

t1/2 (h) - - - 3-4

Pharmacodynamics and Efficacy

SPH3127 is a highly potent inhibitor of renin. Its pharmacodynamic effects have been
demonstrated through the robust and sustained suppression of plasma renin activity (PRA).
Clinical studies have confirmed its efficacy in lowering blood pressure in patients with essential
hypertension.

Table 2: Pharmacodynamic and Efficacy Data for SPH3127
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Parameter

Value

Reference

In Vitro Renin Inhibition (IC50)

Not explicitly found in search

results

Plasma Renin Activity (PRA)

Inhibition in Humans

Up to 90% inhibition lasting up
to 24 h at doses >100 mg

Mean Sitting Systolic Blood
Pressure (msSBP) Reduction

(100 mg/day for 8 weeks)

13.8 £11.2 mmHg

Mean Sitting Diastolic Blood
Pressure (msDBP) Reduction

(100 mg/day for 8 weeks)

8.6 £ 8.8 mmHg

Preclinical Safety

Subchronic toxicity studies of SPH3127 have been conducted in rats and monkeys. The

observed adverse effects were consistent with the pharmacological activity of a renin inhibitor.

Table 3: Preclinical Safety Findings for SPH3127
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Species Dosing Key Findings NOAEL Reference

Kidney and

cardiovascular

toxicity at mid

and high doses.

Moderate liver
Oral, 28 days weight increase
(30, 300, 900 with CYP3A 30 mg/kg/day
mg/kg/day) induction at 300

and 900

mg/kg/day.

Sprague-Dawley
Rats

Effects were
mostly
reversible.

Kidney and

cardiovascular

toxicity at mid

and high doses.
Oral, 28 days One death at 450
(20, 100, 450 mg/kg/day with 20 mg/kg/day
mg/kg/day) apparent

Cynomolgus
Monkeys

myelosuppressio
n. Effects were
mostly

reversible.

Experimental Protocols
Synthesis of SPH3127

A key step in the asymmetric synthesis of SPH3127 involves an enantioselective catalytic
reduction of a ketoimine intermediate. While a detailed, multi-step synthesis protocol is
proprietary and not fully disclosed in the public domain, the core strategy revolves around this
crucial stereoselective transformation to establish the desired chirality of the molecule.

Determination of Pharmacokinetic Parameters

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b11930577?utm_src=pdf-body
https://www.benchchem.com/product/b11930577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In vivo studies in rats, dogs, and monkeys involved intravenous and oral administration of
SPH3127. Blood samples were collected at various time points, and plasma concentrations of
SPH3127 were determined using a validated LC-MS/MS method. Pharmacokinetic parameters
such as Cmax, Tmax, AUC, half-life, and oral bioavailability were calculated using standard
non-compartmental analysis.

Human Phase | studies were randomized, double-blind, placebo-controlled, dose-escalation
studies in healthy volunteers. Blood samples were collected serially after single and multiple
doses of SPH3127. Plasma concentrations were quantified by a validated LC-MS/MS method
to determine the pharmacokinetic profile.

Assessment of Pharmacodynamic Effects

Plasma renin activity (PRA) was measured in human clinical trials using a validated commercial
assay kit. Blood samples were collected at baseline and at various time points after SPH3127
administration to assess the degree and duration of PRA inhibition.

Evaluation of Antihypertensive Efficacy

Phase lla Clinical Trial: A randomized, double-blind, placebo-controlled study was conducted in
patients with mild to moderate essential hypertension. Patients received daily oral doses of
SPH3127 (50 mg, 100 mg, or 200 mg) or placebo for 8 weeks. Blood pressure was measured
at baseline and at regular intervals throughout the study using standard clinical procedures.
The primary efficacy endpoints were the change from baseline in mean sitting systolic and
diastolic blood pressure.

Preclinical Toxicity Studies

28-Day Repeated-Dose Oral Toxicity Studies: Sprague-Dawley rats and cynomolgus monkeys
received daily oral doses of SPH3127 for 28 consecutive days. A recovery group was also
included. The studies involved comprehensive monitoring of clinical signs, body weight, food
consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis,
and organ weights. A full histopathological examination was performed at the end of the
treatment and recovery periods. The No-Observed-Adverse-Effect Level (NOAEL) was
determined for each species.

Conclusion
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SPH3127 is a potent and orally active direct renin inhibitor with a well-characterized
mechanism of action. It has demonstrated a favorable pharmacokinetic and safety profile in
preclinical studies and has shown significant efficacy in reducing blood pressure in patients
with essential hypertension in clinical trials. Its distinct chemical structure and promising clinical
data suggest that SPH3127 holds potential as a valuable therapeutic agent for the
management of hypertension. Further clinical development is warranted to fully establish its
role in cardiovascular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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